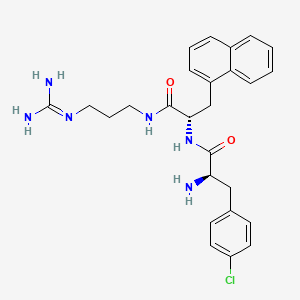

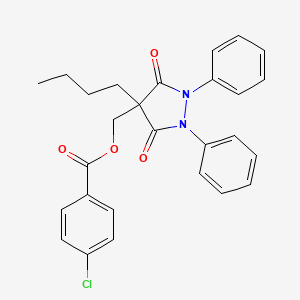

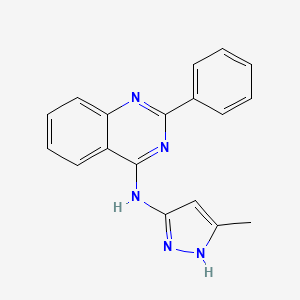

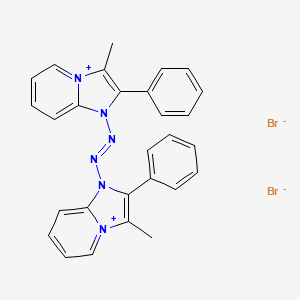

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

Übersicht

Beschreibung

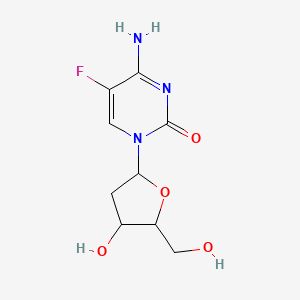

“N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine” is a complex organic compound that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle, attached to a quinazoline, another type of heterocyclic compound. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and quinazoline rings. One possible method could be the condensation of an appropriate 2-aminobenzylamine with a 5-methyl-1H-pyrazole-3-carboxylic acid derivative .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and quinazoline rings. These rings are likely to be planar due to the presence of conjugated pi bonds. The exact geometry would depend on the specific substituents and their positions .Chemical Reactions Analysis

As a complex organic molecule, “N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine” could potentially undergo a variety of chemical reactions. The presence of the amine group could make it a potential nucleophile, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar groups, while its melting and boiling points would depend on the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

A study by Liu et al. (2009) involved the synthesis of novel oxazole derivatives related to the query compound. These derivatives were screened for their antiproliferative activities against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines. The results indicated strong inhibitory activities against PC-3 cell lines for specific compounds, highlighting the potential of these derivatives in cancer treatment research (Liu et al., 2009).

Novel Synthesis Methods

Research by Li and Wu (2011) discovered a multicomponent reaction generating unexpected H-pyrazolo[5,1-a]isoquinolines, involving copper(II)-catalyzed oxidation of an aliphatic C-H bond of tertiary amine in air. This method opens new avenues for synthesizing complex structures under mild conditions (Li & Wu, 2011).

Chemoselectivity in Amination

Shen et al. (2010) studied the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles. Their findings demonstrate how selective amination can be influenced by the reaction conditions, leading to potential applications in the targeted synthesis of pharmaceutical compounds (Shen et al., 2010).

Antimicrobial and Antifungal Activities

Several studies have investigated the synthesis of derivatives for antimicrobial and antifungal applications. For instance, Abdel-Mohsen et al. (2003) synthesized compounds showing antimicrobial activities, revealing the potential of such derivatives in developing new antimicrobial agents (Abdel-Mohsen, 2003).

Furthermore, research into the synthesis of pyrazoline derivatives by Panchal and Patel (2012) evaluated the antibacterial and antifungal activities of these compounds, some of which exhibited promising results compared to standard drugs (Panchal & Patel, 2012).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine can be achieved through a multi-step process involving the condensation of appropriate starting materials.", "Starting Materials": [ "2-phenyl-4-chloroquinazoline", "5-methyl-3-amino-1H-pyrazole", "Sodium hydride", "Dimethylformamide (DMF)", "Acetone", "Hydrochloric acid (HCl)" ], "Reaction": [ "The reaction begins with the preparation of 2-phenyl-4-chloroquinazoline by reacting 2-phenylquinazoline with thionyl chloride.", "Next, 5-methyl-3-amino-1H-pyrazole is condensed with the prepared 2-phenyl-4-chloroquinazoline using sodium hydride as a base and DMF as a solvent.", "The resulting product is then treated with acetone to remove the protecting group from the pyrazole ring.", "The final step involves the treatment of the product with hydrochloric acid to obtain the desired N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine." ] } | |

CAS-Nummer |

404828-08-6 |

Produktname |

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |

Molekularformel |

C18H15N5 |

Molekulargewicht |

301.3 g/mol |

IUPAC-Name |

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |

InChI |

InChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23) |

InChI-Schlüssel |

JYCUVOXSZBECAY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK3i XIII; GSK3i-XIII; GSK3iXIII; GSK3 inhibitor XIII; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

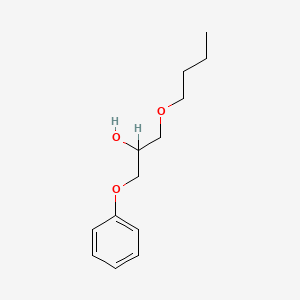

![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)